molecular formula C10H11NO2 B10826946 N-formyl-p-(methoxy)-styrylamine CAS No. 53643-53-1

N-formyl-p-(methoxy)-styrylamine

Cat. No.: B10826946
CAS No.: 53643-53-1
M. Wt: 177.20 g/mol
InChI Key: SZCZSKMCTGEJKI-UHFFFAOYSA-N
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Description

N-formyl-p-(methoxy)-styrylamine is an organic compound characterized by the presence of a formyl group attached to a methoxy-substituted styrylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-formyl-p-(methoxy)-styrylamine typically involves the formylation of p-(methoxy)-styrylamine. One common method is the Vilsmeier-Haack reaction, where p-(methoxy)-styrylamine is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective formation of the N-formyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-formyl-p-(methoxy)-styrylamine can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    p-(methoxy)-styrylcarboxylic acid. p-(methoxy)-styrylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-formyl-p-(methoxy)-styrylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-formyl-p-(methoxy)-styrylamine involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-formyl-p-(methoxy)-aniline: Similar structure but lacks the styryl group.

    N-formyl-p-(methoxy)-benzylamine: Similar structure but with a benzyl group instead of a styryl group.

Uniqueness

N-formyl-p-(methoxy)-styrylamine is unique due to the presence of both the formyl and methoxy groups on a styrylamine backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

53643-53-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethenyl]formamide

InChI

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)

InChI Key

SZCZSKMCTGEJKI-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/NC=O

Canonical SMILES

COC1=CC=C(C=C1)C=CNC=O

Origin of Product

United States

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